N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine
Description
N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine is a chemical compound characterized by its unique structure incorporating a trifluoromethyl thiazole, a pyrrolidine, and a pyridine moiety. This combination of functional groups bestows the compound with notable chemical and biological properties, making it a subject of interest in various research fields.
Properties
IUPAC Name |
N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c15-14(16,17)11-8-20-13(22-11)21-6-4-10(9-21)7-19-12-3-1-2-5-18-12/h1-3,5,8,10H,4,6-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTIVLXZDTXSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC2=CC=CC=N2)C3=NC=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine, a common synthetic route begins with the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The subsequent steps involve the synthesis of the pyrrolidine and its subsequent attachment to the thiazole, and finally, the linkage to the pyridine moiety.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthesis methods, such as continuous flow reactions and microwave-assisted synthesis, to improve yield and reduce reaction times. The choice of solvents, catalysts, and purification techniques are optimized to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the pyridine or thiazole rings, impacting the compound's electronic properties.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to derivatives with altered properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or alkylamines for substitution reactions. Conditions such as temperature, solvent, and reaction time are tailored to optimize these transformations.
Major Products Formed
Major products from these reactions include various oxidized, reduced, or substituted analogs of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor modulation.
Medicine: Investigated as a candidate for drug development, particularly for conditions where modulation of its molecular targets may be beneficial.
Industry: Used in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Conclusion
N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine is a compound of significant interest due to its versatile chemical properties and wide range of potential applications in scientific research and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
